Autophagy-IN-7 Exhibits >100‑Fold Greater In Vitro Potency Than Autophagy-IN-2
Autophagy-IN-7 inhibits autophagy with an IC₅₀ of 0.24 μM in HEK293 cells (GFP‑LC3 cleavage assay) . In contrast, Autophagy-IN-2 (Compound 7h) shows antiproliferative IC₅₀ values of 24.03–35.53 μM across multiple cancer cell lines (MTT assay, 48 h) . While the assays differ (autophagy flux vs. cell viability), the approximately 100‑ to 200‑fold difference in potency underscores that Autophagy-IN-7 is a far more potent autophagy modulator in cellular systems.
| Evidence Dimension | In vitro potency (autophagy inhibition) |
|---|---|
| Target Compound Data | IC₅₀ = 0.24 μM (HEK293, GFP‑LC3 cleavage) |
| Comparator Or Baseline | Autophagy-IN-2: IC₅₀ = 24.03–35.53 μM (ASPC1, HCT‑116, HSC‑3 cells, MTT assay) |
| Quantified Difference | Approximately 100‑fold to 200‑fold lower IC₅₀ |
| Conditions | Target: HEK293, GFP‑LC3 cleavage assay; Comparator: cancer cell lines, MTT assay |
Why This Matters
Researchers requiring sub‑micromolar autophagy inhibition should select Autophagy-IN-7 over Autophagy-IN-2 to avoid using excessively high concentrations that may induce off‑target cytotoxicity.
